
rac 7-Hydroxy Acenocoumarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac 7-Hydroxy Acenocoumarol” is a product used for proteomics research . It has a molecular formula of C19H15NO7 and a molecular weight of 369.32 .
Physical And Chemical Properties Analysis
“rac 7-Hydroxy Acenocoumarol” has a molecular weight of 369.32 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Activity
Acenocoumarol's metabolism involves cytochrome P450 enzymes, with CYP2C9 playing a pivotal role in hydroxylating acenocoumarol enantiomers. The study by Thijssen et al. (2000) reveals that CYP2C9 is the principal catalyst for racemic acenocoumarol hydroxylation in human liver microsomes, emphasizing its crucial role in the drug's pharmacological effects. This finding underscores the importance of understanding enzymatic interactions for predicting drug interactions and therapeutic outcomes (Thijssen, Flinois, & Beaune, 2000).
Pharmacogenetics and Dosing Algorithms
Cerezo-Manchado et al. (2012) developed a genotype-based dosing algorithm for acenocoumarol, incorporating clinical factors and genetic variants. This algorithm aims to optimize steady dosages, contributing to personalized medicine approaches. It highlights the influence of genetic factors on drug metabolism and the importance of incorporating these variables into dosing considerations to enhance therapeutic efficacy and safety (Cerezo-Manchado et al., 2012).
Therapeutic Repurposing and Anti-Inflammatory Activity
Recent studies explore the potential repurposing of acenocoumarol for anti-inflammatory applications. Han & Hyun (2023) investigated acenocoumarol's anti-inflammatory effects in murine macrophage cells, demonstrating its capacity to decrease the production of pro-inflammatory mediators. This research suggests acenocoumarol's potential beyond anticoagulation, offering insights into novel therapeutic applications, particularly in treating chronic inflammatory diseases (Han & Hyun, 2023).
Monitoring and Sensing Technologies
The development of nanoplasmonic sensing devices for monitoring acenocoumarol levels in plasma represents a significant advancement in therapeutic drug monitoring (TDM). Pelaez et al. (2018) introduced a compact and simple device utilizing gold nanodisks and specific antibodies for rapid acenocoumarol detection. This innovation facilitates on-site monitoring and personalized treatment management, emphasizing the importance of technological advancements in optimizing anticoagulant therapies (Pelaez et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of rac 7-Hydroxy Acenocoumarol is Vitamin K epoxide reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade .
Mode of Action
rac 7-Hydroxy Acenocoumarol, like other coumarin derivatives, inhibits VKOR . This inhibition prevents the reduction of vitamin K to its active form, vitamin KH2 . Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors . Therefore, the inhibition of VKOR by rac 7-Hydroxy Acenocoumarol limits the gamma-carboxylation and subsequent activation of these clotting factors .
Biochemical Pathways
The action of rac 7-Hydroxy Acenocoumarol affects the vitamin K cycle and, consequently, the blood coagulation cascade . By inhibiting VKOR, it prevents the activation of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X . This interference with the coagulation cascade reduces the blood’s ability to form clots .
Pharmacokinetics
The pharmacokinetics of rac 7-Hydroxy Acenocoumarol involves its metabolism to various metabolites . The compound is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, among other metabolites . The hydroxylation process is dependent on Cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The half-life of acenocoumarol is 1.8 h for S-acenocoumarol—the most potent form—and 6.6 h for R-acenocoumarol .
Result of Action
The primary result of rac 7-Hydroxy Acenocoumarol’s action is anticoagulation . By inhibiting the activation of vitamin K-dependent clotting factors, it reduces the blood’s ability to form clots . This makes it effective in the prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .
Action Environment
The action, efficacy, and stability of rac 7-Hydroxy Acenocoumarol can be influenced by various environmental factors. These include patient characteristics, concurrent drug therapy, morbidities, and dietary vitamin K intake . Genetic variations, particularly in CYP2C9 and VKORC1, can also significantly impact the drug’s action .
Propiedades
IUPAC Name |
4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCREUDLEYTCAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724558 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64180-12-7 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



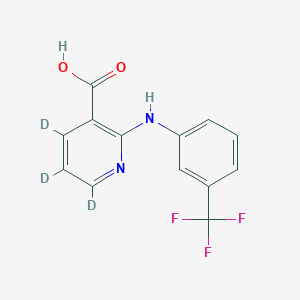
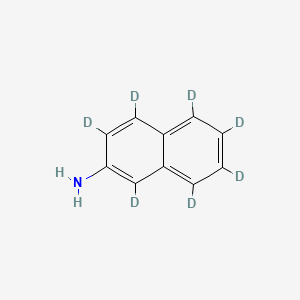
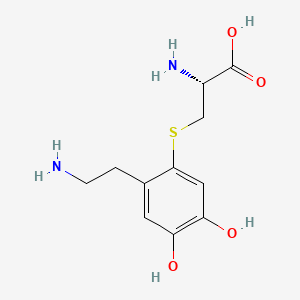
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

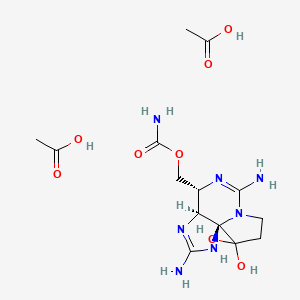
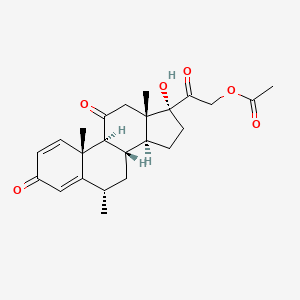

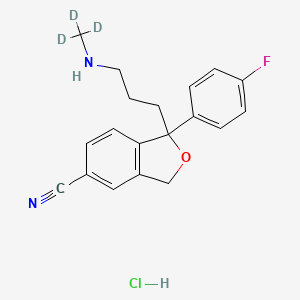
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)